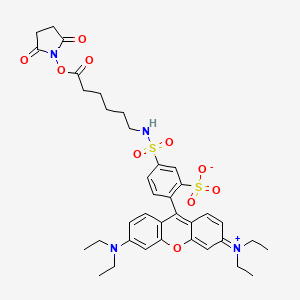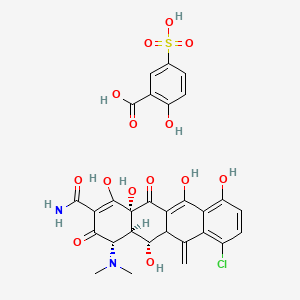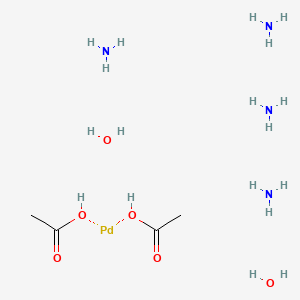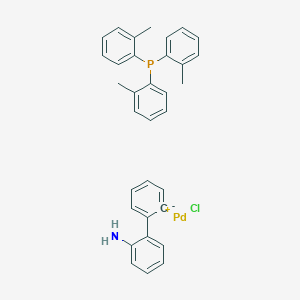
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The unique structure of this compound, featuring a triphenylphosphonium group, makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (2-oxo-2-phenylmethoxyethyl) bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like chloride, iodide, hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the phenylmethoxyethyl moiety to various substrates, leading to the formation of new chemical bonds. The pathways involved in these reactions are often complex and may include multiple steps, such as nucleophilic attack, bond formation, and product release .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-oxo-2-phenylethyl)-triphenylphosphanium chloride
- (2-oxo-2-phenylethyl)-triphenylphosphanium iodide
- (2-oxo-2-phenylethyl)-triphenylphosphanium hydroxide
Uniqueness
What sets (2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide apart from similar compounds is its specific substitution pattern and the presence of the hydrobromide ion. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C27H25BrO2P+ |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1; |
Clé InChI |
AVQABZVTPWROCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)












